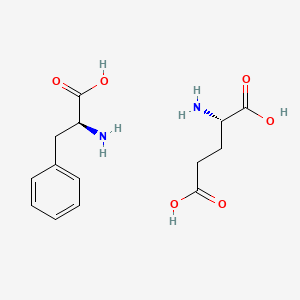
(2S)-2-aminopentanedioic acid;(2S)-2-amino-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-aminopentanedioic acid and (2S)-2-amino-3-phenylpropanoic acid are organic compounds that belong to the class of amino acids. These compounds are significant in various biochemical processes and have diverse applications in scientific research, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminopentanedioic acid typically involves the use of starting materials such as valeric acid, which is substituted at position 2 by an amino group . The synthetic route may include steps like amination, where electrophilic N-chloropyrrolidine and N-chloropiperidine are used to obtain the amino ketones .
For (2S)-2-amino-3-phenylpropanoic acid, the synthesis often involves the manipulation of functional groups at specific positions on the carbon chain. This can include reactions such as oxidative deconstruction and ring expansion under transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.
Analyse Chemischer Reaktionen
Types of Reactions
Both (2S)-2-aminopentanedioic acid and (2S)-2-amino-3-phenylpropanoic acid undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert these compounds into their respective alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for these amino acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2S)-2-aminopentanedioic acid can yield 2-oxo-pentanedioic acid, while reduction of (2S)-2-amino-3-phenylpropanoic acid can produce 3-phenylpropan-1-amine .
Wissenschaftliche Forschungsanwendungen
(2S)-2-aminopentanedioic acid and (2S)-2-amino-3-phenylpropanoic acid have numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways:
Molecular Targets: These amino acids can act on enzymes and receptors, influencing biochemical pathways and cellular functions.
Pathways Involved: They are involved in pathways such as the Krebs cycle and amino acid metabolism, where they contribute to energy production and biosynthesis of other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamic acid: Similar to (2S)-2-aminopentanedioic acid, L-glutamic acid is an important neurotransmitter and metabolic intermediate.
Phenylalanine: Similar to (2S)-2-amino-3-phenylpropanoic acid, phenylalanine is an essential amino acid involved in protein synthesis.
Uniqueness
What sets (2S)-2-aminopentanedioic acid and (2S)-2-amino-3-phenylpropanoic acid apart is their specific structural features and functional groups, which confer unique reactivity and biological activity. For instance, the presence of a phenyl group in (2S)-2-amino-3-phenylpropanoic acid enhances its hydrophobic interactions and binding affinity to certain proteins .
Eigenschaften
CAS-Nummer |
26655-91-4 |
|---|---|
Molekularformel |
C14H20N2O6 |
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
(2S)-2-aminopentanedioic acid;(2S)-2-amino-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO2.C5H9NO4/c10-8(9(11)12)6-7-4-2-1-3-5-7;6-3(5(9)10)1-2-4(7)8/h1-5,8H,6,10H2,(H,11,12);3H,1-2,6H2,(H,7,8)(H,9,10)/t8-;3-/m00/s1 |
InChI-Schlüssel |
IWLPNOCXQJLPAX-YYTBSQRUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N |
Verwandte CAS-Nummern |
26655-91-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


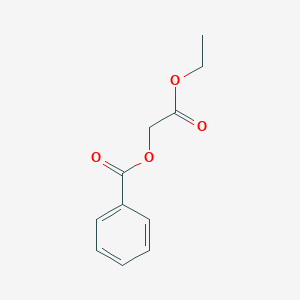
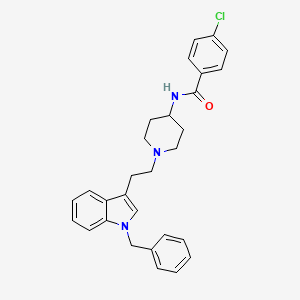

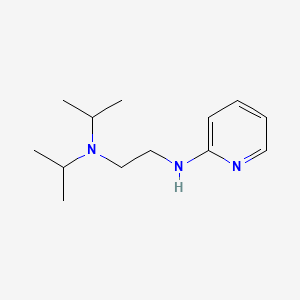
![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)



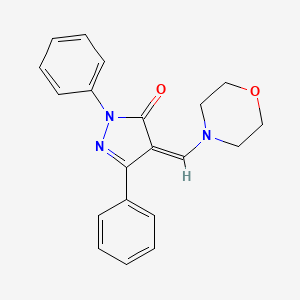
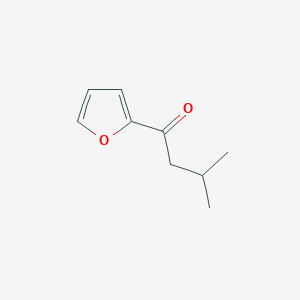
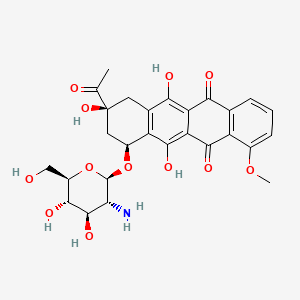
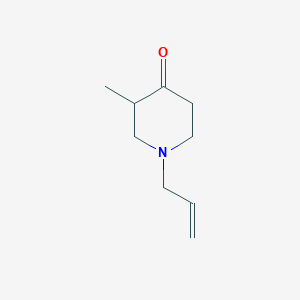
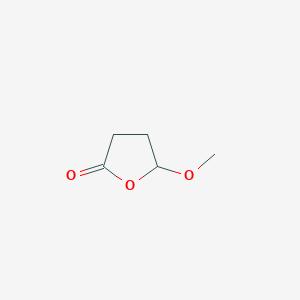
![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)
